molecular formula C13H10ClNO B1392261 4-(3-Chlorobenzoyl)-2-methylpyridine CAS No. 1187167-28-7

4-(3-Chlorobenzoyl)-2-methylpyridine

Cat. No. B1392261
M. Wt: 231.68 g/mol
InChI Key: NPHAIGFHJSFLPG-UHFFFAOYSA-N
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Description

The compound “4-(3-Chlorobenzoyl)-2-methylpyridine” is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a benzoyl group attached at the 4th position and a methyl group at the 2nd position of the pyridine ring. The benzoyl group is further substituted with a chlorine atom at the 3rd position .


Synthesis Analysis

While the specific synthesis pathway for “4-(3-Chlorobenzoyl)-2-methylpyridine” is not available, similar compounds are often synthesized through nucleophilic substitution reactions. For instance, benzoyl chlorides can be synthesized by chlorination of benzoyl chloride at controlled temperatures .


Molecular Structure Analysis

The molecular structure of “4-(3-Chlorobenzoyl)-2-methylpyridine” would consist of a pyridine ring with a benzoyl group attached at the 4th position and a methyl group at the 2nd position. The benzoyl group would have a chlorine atom at the 3rd position .

Scientific Research Applications

  • Summary of the Application : The compound “N′-(3-chlorobenzoyl)isonicotinohydrazide” is used in the synthesis of a complex with iron(III) known as "bis(N′-(3-chlorobenzoyl)isonicotinohydrazide)iron(III)" . This complex has been studied for its potential pharmacological activities.
  • Methods of Application or Experimental Procedures : The “bis(N′-(3-chlorobenzoyl)isonicotinohydrazide)iron(III)” complex is synthesized from “N′-(3-chlorobenzoyl)isonicotinohydrazide” and iron(III) metal by reflux in an ethanol solution . The resulting compound is then characterized using Fourier-transform infrared spectroscopy (FTIR), differential thermal analysis/thermogravimetric analysis (DTA/TGA), and UV-visible spectroscopy .
  • Results or Outcomes : The results indicate that coordination of the iron(III) ion to the ligand increased its thermal stability . This complex has been tested for activity in mycobacterium tuberculosis (H 37 Rv) with a Minimum Inhibitory Concentration value (25 ppm) .
  • 3-Chlorobenzoyl Chloride : This compound is used in the synthesis of various pharmaceuticals and other organic compounds. It’s a key intermediate in organic synthesis due to its reactivity with various nucleophiles.

  • N-{4-[(3-chlorobenzoyl)amino]phenyl}-3-fluorobenzamide : While the specific applications of this compound are not detailed, it’s likely used in the synthesis of other organic compounds, possibly for pharmaceutical applications.

  • 3-Chlorobenzoyl Chloride : This compound is used in the synthesis of various pharmaceuticals and other organic compounds. It’s a key intermediate in organic synthesis due to its reactivity with various nucleophiles.

  • N-{4-[(3-chlorobenzoyl)amino]phenyl}-3-fluorobenzamide : While the specific applications of this compound are not detailed, it’s likely used in the synthesis of other organic compounds, possibly for pharmaceutical applications.

properties

IUPAC Name

(3-chlorophenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9-7-11(5-6-15-9)13(16)10-3-2-4-12(14)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHAIGFHJSFLPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorobenzoyl)-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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